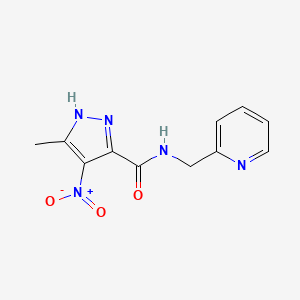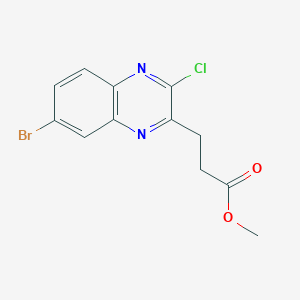![molecular formula C9H7ClO3S2 B13884727 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S2 and a molecular weight of 262.73 g/mol . It is a sulfonyl chloride derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and oxygen atoms in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-methoxybenzo[b]thiophene. One common method is the reaction of 5-methoxybenzo[b]thiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality sulfonyl chloride derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and thiol derivatives, depending on the nucleophile used in the substitution reactions .
Applications De Recherche Scientifique
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: This compound has a similar structure but with a chlorine atom and a methyl group instead of a methoxy group.
Thiophene-2-sulfonyl chloride: A simpler sulfonyl chloride derivative of thiophene without the methoxy group.
Uniqueness
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chloride derivatives .
Propriétés
Formule moléculaire |
C9H7ClO3S2 |
|---|---|
Poids moléculaire |
262.7 g/mol |
Nom IUPAC |
5-methoxy-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3 |
Clé InChI |
HYRUILDENNGLHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


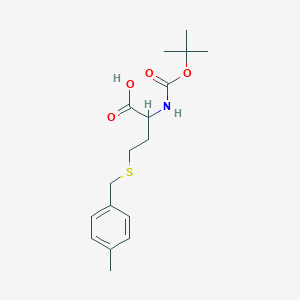
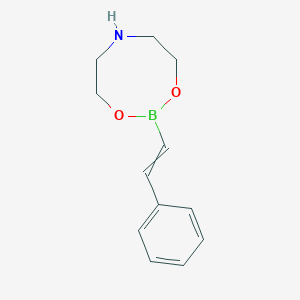
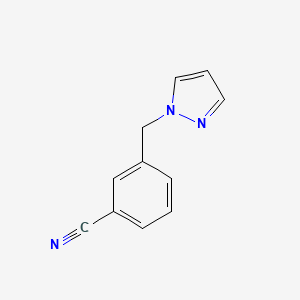
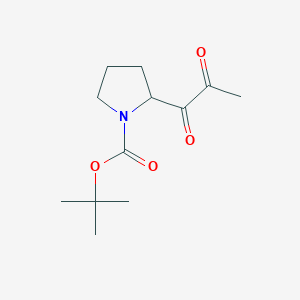
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
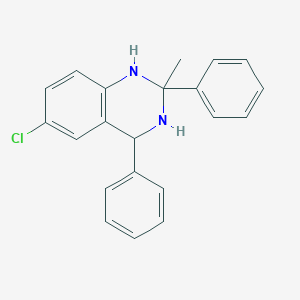
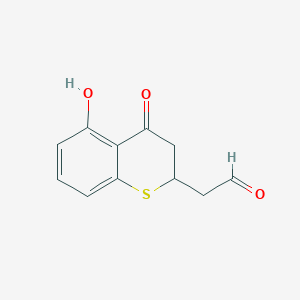
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

